molecular formula C22H24N4O3 B2796248 N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide CAS No. 1251593-85-7

N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide

Cat. No.: B2796248
CAS No.: 1251593-85-7
M. Wt: 392.459
InChI Key: CBMKTQJZQAKYGA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a heterocyclic compound featuring a quinolinone core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a cyclopropyl group, while the acetamide side chain contains a cyclohexyl substituent. The compound’s synthesis likely involves coupling reactions between oxadiazole precursors and quinolinone intermediates, followed by functionalization of the acetamide group. Analytical characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS are critical for structural confirmation .

Properties

IUPAC Name

N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-19(23-15-6-2-1-3-7-15)13-26-18-9-5-4-8-16(18)17(12-20(26)28)22-24-21(25-29-22)14-10-11-14/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMKTQJZQAKYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the cyclopropyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the quinoline core.

    Substitution: Substitution reactions can occur at various positions on the quinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of oxadiazoles, including N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide, exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance:

  • Molecular Docking Studies : These studies have demonstrated that the compound can effectively bind to the active sites of COX enzymes, leading to reduced production of prostaglandins associated with inflammation .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial effects. Compounds containing this structure have been reported to exhibit activity against various bacterial strains and fungi. The specific application of this compound in this context includes:

  • Inhibition of Pathogenic Microorganisms : Studies have shown that derivatives similar to this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations have suggested that compounds like this compound may possess anticancer properties. The mechanisms proposed include:

  • Induction of Apoptosis : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: In Vivo Anti-inflammatory Assessment

A study evaluated the anti-inflammatory effects of N-cyclohexyl derivatives in a carrageenan-induced rat paw edema model. The results showed significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like diclofenac. This suggests a promising therapeutic potential for managing inflammatory conditions .

Case Study 2: Antimicrobial Efficacy Testing

In a controlled laboratory setting, the antimicrobial activity of N-cyclohexyl derivatives was tested against several bacterial strains using disk diffusion methods. The compound demonstrated effective inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Summary Table of Applications

ApplicationMechanism/EffectReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialInhibition of pathogenic bacteria
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring may also contribute to the compound’s activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular properties, and synthetic yields:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Data/Activity Reference
N-cyclopentyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide Quinolinone-oxadiazole Cyclopentyl (acetamide) C${21}$H${22}$N$4$O$3$ 378.42 Direct analog with reduced lipophilicity due to smaller cyclopentyl group
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide Pyridine-oxadiazole Sulfanyl linker, 4-acetamidophenyl C${20}$H${19}$N$5$O$3$S 409.46 Enhanced solubility due to sulfanyl group; potential for improved bioavailability
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)...) Xazolidinone-oxadiazole Trifluoromethylphenyl, methoxyphenyl Complex N/A 52% synthetic yield; demonstrates scalability of oxadiazole-containing scaffolds
N-(4-{[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-sulfonyl]amino}phenyl)acetamide Pyrrole-oxadiazole Ethyl-pyrrole, sulfonyl group C${21}$H${25}$N$5$O$4$S 443.52 High molecular weight suggests extended half-life; sulfonyl group may enhance target binding

Key Structural and Functional Insights:

Substituent Effects: The cyclopropyl group on the oxadiazole ring (common across all analogs) contributes to metabolic stability by resisting oxidative degradation .

Core Modifications: Pyridine () and pyrrole () cores introduce heteroatoms that alter electronic properties, impacting interactions with biological targets. Quinolinone cores (target compound and ) are associated with kinase inhibition, suggesting possible anticancer or anti-inflammatory applications.

Synthetic Accessibility :

  • Yields for oxadiazole-containing compounds vary widely (e.g., 28% for a cephalosporin analog in ), indicating challenges in optimizing reaction conditions for specific scaffolds.

Pharmacokinetic Considerations :

  • Compounds with sulfonyl or sulfanyl groups () exhibit increased polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Research Findings and Data

  • Synthetic Routes : The target compound’s synthesis likely parallels methods described for analogs, such as CDI-mediated coupling of amidoximes with carboxylic acids .
  • Analytical Data : HRMS and NMR are consistently used for structural validation, with cyclopropyl protons appearing as distinct multiplets in $ ^1H $-NMR (δ ~1.0–1.2 ppm) .

Biological Activity

N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N4O2C_{19}H_{22}N_{4}O_{2} and a molecular weight of approximately 342.4 g/mol. Its structure features a cyclohexyl group, an oxadiazole moiety, and a dihydroquinoline scaffold, which are known to contribute to its pharmacological effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies have reported that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested .

2. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Preliminary studies using in vitro assays on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. For example, IC50 values for cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells were reported in the range of 10–30 µM . Molecular docking studies indicate that the compound may interact with key proteins involved in cancer cell survival pathways.

3. Anti-inflammatory Effects

Oxadiazole derivatives are also associated with anti-inflammatory activity. In vivo studies have shown that compounds with similar structures can significantly reduce inflammation markers in animal models. The proposed mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes .

The biological activity of this compound is thought to be mediated through several mechanisms:

1. Enzyme Inhibition

The compound has been shown to inhibit various enzymes associated with disease processes. For example, docking studies suggest strong binding affinity to COX enzymes and other targets involved in cancer progression and inflammatory responses .

2. Interaction with Cellular Pathways

It is hypothesized that the compound may modulate signaling pathways related to cell survival and apoptosis. This includes interactions with receptors and transcription factors that regulate gene expression related to cell growth and death .

Case Studies

Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 64 µg/mL against both strains, indicating moderate activity compared to standard antibiotics.

Study 2: Anticancer Evaluation

A recent investigation assessed the anticancer properties of this compound on different cancer cell lines. The results showed significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The study concluded that further optimization could enhance its potency as an anticancer agent .

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